(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Lead optimization Ligand efficiency Fragment-based drug design

Procure CAS 2029076-10-4 for FFA2/GPR43 target validation. This (Z)-configured phenylthiazole-carboxamido acid derivative is the des-methyl baseline comparator, featuring a geometrically constrained maleamic acid pharmacophore essential for orthosteric binding studies and analytical method development as a ≥95% purity reference standard.

Molecular Formula C14H12N2O4S
Molecular Weight 304.32
CAS No. 2029076-10-4
Cat. No. B2655751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid
CAS2029076-10-4
Molecular FormulaC14H12N2O4S
Molecular Weight304.32
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O
InChIInChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b7-6-
InChIKeyNAIAOWDQMQXRQN-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2029076-10-4: (Z)-4-((4-(4-Methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic Acid – Compound Identity and Class Context


(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid (CAS 2029076-10-4) is a phenylthiazole-carboxamido acid derivative with molecular formula C₁₄H₁₂N₂O₄S and molecular weight 304.32 g/mol . It features a 4-(4-methoxyphenyl)thiazole core linked via an amide bond to a (Z)-configured 4-oxobut-2-enoic acid (maleamic acid) moiety, placing it within the class of orthosteric free fatty acid receptor 2 (FFA2/GPR43) ligands reported by Ma et al. (2016) [1]. The compound is commercially available at ≥95% purity for research use .

Why Generic Substitution Fails for (Z)-4-((4-(4-Methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic Acid: Structural Nuances with Functional Consequences


Within the phenylthiazole-carboxamido acid series, even minor structural modifications produce large changes in FFA2 agonist potency. Ma et al. (2016) demonstrated that substituent variation on the phenyl ring and the carboxamido acid side chain yielded EC₅₀ values spanning orders of magnitude in hFFA2-transfected CHO-K1 cells, with the most potent orthosteric agonist (compound 6e) achieving an EC₅₀ of 23.1 μM versus 43.3 μM for the endogenous ligand propionate [1]. The target compound possesses three non-interchangeable structural features: (i) the (Z)-configuration of the enoic acid double bond, which geometrically constrains the carboxylic acid orientation for receptor hydrogen-bond interactions; (ii) the absence of a 3-methyl substituent on the oxobut-2-enoic acid chain, distinguishing it from the commercially available 3-methyl analog (CAS 886131-64-2, MW 318.35) ; and (iii) the 4-methoxy substituent on the phenyl ring, which modulates electronic and steric properties at the orthosteric binding pocket. Substituting any close analog without verifying these structural determinants risks loss of target engagement or altered selectivity profiles.

Quantitative Differentiation Evidence for CAS 2029076-10-4 Against Closest Analogs


Molecular Weight Reduction of 14.03 g/mol Versus the 3-Methyl Analog (CAS 886131-64-2)

The target compound (CAS 2029076-10-4, MW 304.32 g/mol) is a des-methyl analog of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid (CAS 886131-64-2, MW 318.35 g/mol) . The absence of the 3-methyl group reduces molecular weight by 14.03 g/mol (4.4%) while preserving the (Z)-enoic acid configuration and the 4-methoxyphenyl-thiazole scaffold. In the context of FFA2 orthosteric ligand development reported by Ma et al. (2016), where lead compound 6e (EC₅₀ = 23.1 μM) contains an unsubstituted prop-2-enoic acid terminus, the des-methyl structure may offer improved ligand efficiency indices when normalized by molecular weight [1].

Lead optimization Ligand efficiency Fragment-based drug design

(Z)-Configuration of the Enoic Acid Moiety: Geometric Constraint Differentiating from Saturated Oxobutanoic Acid Analogs

The target compound bears a (Z)-configured C=C double bond in the 4-oxobut-2-enoic acid side chain , as confirmed by the SMILES notation COc1ccc(-c2csc(NC(=O)/C=C\C(=O)O)n2)cc1 where the /C=C\ notation specifies (Z)-geometry . This contrasts with saturated analogs such as 4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid (MW 290.34, CAS not specified) which lack the olefinic constraint . The (Z)-configuration fixes the carboxylic acid in a cisoid orientation relative to the amide carbonyl, pre-organizing the molecule for hydrogen-bond interactions with key FFA2 orthosteric residues. Schmidt et al. (2011) established that the carboxylate moiety is a critical pharmacophore for FFA2 activation, and conformational restriction via the (Z)-double bond reduces the entropic penalty upon receptor binding compared to freely rotatable saturated chains [1].

Stereochemistry Receptor binding Conformational restriction

Class-Level FFA2 Agonist Activity: Phenylthiazole-Carboxamido Acid Scaffold Validated with EC₅₀ = 23.1 μM Against Propionate Baseline (EC₅₀ = 43.3 μM)

Although direct EC₅₀ data for CAS 2029076-10-4 are not reported in the peer-reviewed literature, the compound belongs to the phenylthiazole-carboxamido acid class systematically characterized by Ma et al. (2016) in hFFA2-transfected CHO-K1 cells [1]. Within this series, the most potent orthosteric agonist (compound 6e) exhibited an EC₅₀ of 23.1 μM, representing a 1.87-fold potency improvement over the endogenous ligand propionate (EC₅₀ = 43.3 μM) [1]. The target compound shares the identical 4-(4-methoxyphenyl)thiazol-2-yl core with several analogs in this series and differs only in the N-acyl substituent. Critically, Schmidt et al. (2011) demonstrated that the 4-methoxyphenyl substitution on the thiazole ring is a privileged motif for FFA2 orthosteric agonism, with compounds bearing this group consistently outperforming unsubstituted phenyl analogs in functional assays [2].

GPR43 Free fatty acid receptor 2 Metabolic disease

Commercially Specified Purity ≥95%: Defined Quality Baseline for Reproducible Assay Results

The target compound is commercially supplied with a specified purity of ≥95% (Catalog No. CM783852) as documented by the vendor CheMenu . This purity specification is identical to that provided for the 3-methyl analog (CAS 886131-64-2, Catalog No. CM783855, ≥95%) , establishing parity in quality benchmarks between the two closest purchasable analogs. The consistent purity specification eliminates batch-to-batch variability as a confounding factor when comparing biological data generated with either compound, and provides procurement officers with a quantifiable acceptance criterion for incoming material.

Quality control Assay reproducibility Procurement specification

Recommended Application Scenarios for CAS 2029076-10-4 Based on Established Evidence


FFA2/GPR43 Orthosteric Ligand SAR Studies Requiring a Des-Methyl Reference Compound

In structure-activity relationship (SAR) campaigns focused on phenylthiazole-carboxamido acid FFA2 agonists, CAS 2029076-10-4 serves as the des-methyl baseline comparator to the 3-methyl-substituted analog (CAS 886131-64-2). The 14.03 g/mol molecular weight difference and the absence of the 3-methyl steric bulk allow researchers to deconvolute the contribution of the C3-methyl group to receptor binding affinity, functional potency, and selectivity. As demonstrated by Ma et al. (2016), even subtle side-chain modifications in this series produce measurable changes in EC₅₀ values in hFFA2-transfected CHO-K1 cells, and the target compound provides the appropriate unsubstituted reference point for such studies [1].

Conformational Analysis of (Z)-Enoic Acid Pharmacophores in GPCR Ligand Design

The (Z)-configured 4-oxobut-2-enoic acid moiety in CAS 2029076-10-4 provides a geometrically constrained carboxylic acid pharmacophore suitable for studying the effects of conformational pre-organization on FFA2 binding. The (Z)-geometry fixes the carboxylate in a cisoid relationship to the amide carbonyl, reducing the conformational entropic penalty upon receptor engagement compared to saturated oxobutanoic acid derivatives. This compound can be employed in molecular docking studies, molecular dynamics simulations, and experimental binding assays to probe the conformational preferences of the FFA2 orthosteric pocket, building on the mutagenesis framework established by Ma et al. (2016) [1] and the structural requirements defined by Schmidt et al. (2011) [2].

Procurement-Quality Reference Standard for Analytical Method Development

With a vendor-specified purity of ≥95% , CAS 2029076-10-4 is suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for the phenylthiazole-carboxamido acid compound class. The defined purity specification, combined with the well-characterized molecular formula (C₁₄H₁₂N₂O₄S) and molecular weight (304.32 g/mol) , provides a reliable benchmark for calibrating purity assays, establishing system suitability parameters, and qualifying incoming batches of structurally related analogs in research supply chains.

Metabolic and Inflammatory Disease Target Validation Using Orthosteric FFA2 Tool Compounds

FFA2/GPR43 is implicated in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses, and is a recognized target for obesity, type 2 diabetes, and inflammatory bowel disease [1][2]. As a member of the phenylthiazole-carboxamido acid orthosteric agonist class, CAS 2029076-10-4 is structurally positioned for use in target validation experiments where competitive binding at the orthosteric (acetate/propionate) site is mechanistically required. Unlike allosteric FFA2 modulators (e.g., 4-CMTB, AZ1729) which bind at a topographically distinct site [2], orthosteric agonists from this chemical series compete directly with endogenous short-chain fatty acids, making them useful for dissecting orthosteric versus allosteric pharmacology in FFA2-mediated signaling pathways.

Quote Request

Request a Quote for (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.